2,5-Piperazinedione,3,3-diethyl-6-methyl-,(S)-(9CI)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

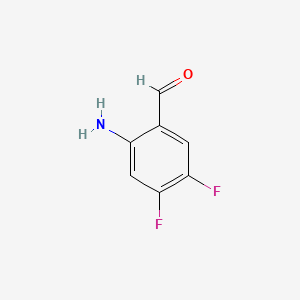

2,5-Piperazinedione,3,3-diethyl-6-methyl-,(S)-(9CI) is a chemical compound that has gained significant attention in the scientific community for its potential use in various fields. This compound is a derivative of piperazine and is commonly known as Etazolate. It has been extensively researched for its pharmacological properties and has shown promising results in treating various neurological disorders.

Mechanism of Action

Etazolate acts as a positive allosteric modulator of the GABAA receptor, which is a major inhibitory neurotransmitter in the brain. It enhances the binding of GABA to the receptor, which leads to an increase in the inhibitory effect of GABA. This results in a decrease in neuronal excitability and an overall calming effect on the brain.

Biochemical and Physiological Effects:

Etazolate has been shown to have a variety of biochemical and physiological effects. It has been found to increase the levels of acetylcholine in the brain, which is a neurotransmitter that is essential for memory and cognitive function. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One of the advantages of using Etazolate in lab experiments is its ability to cross the blood-brain barrier, which allows it to act directly on the brain. It is also relatively easy to synthesize and has a high yield. However, one of the limitations of using Etazolate is its potential toxicity, which requires careful handling and monitoring.

Future Directions

There are several future directions for the research on Etazolate. One potential direction is to study its potential use in treating other neurological disorders such as anxiety and depression. Another direction is to investigate its mechanism of action in more detail, which could lead to the development of more effective drugs. Additionally, the use of Etazolate in combination with other drugs could also be explored to enhance its therapeutic effects.

Synthesis Methods

The synthesis of Etazolate involves the reaction of piperazine with ethyl acetoacetate and methyl iodide. The reaction is carried out in the presence of a base such as potassium carbonate, and the product is then purified through recrystallization. The yield of the synthesis process is typically around 80%.

Scientific Research Applications

Etazolate has been studied for its potential use in treating various neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. It has been found to have a positive effect on memory and cognitive function in animal models. Etazolate has also been shown to have a neuroprotective effect, which makes it a potential candidate for the treatment of neurodegenerative diseases.

properties

CAS RN |

181468-31-5 |

|---|---|

Molecular Formula |

C9H16N2O2 |

Molecular Weight |

184.239 |

IUPAC Name |

(6S)-3,3-diethyl-6-methylpiperazine-2,5-dione |

InChI |

InChI=1S/C9H16N2O2/c1-4-9(5-2)8(13)10-6(3)7(12)11-9/h6H,4-5H2,1-3H3,(H,10,13)(H,11,12)/t6-/m0/s1 |

InChI Key |

KOSUWMCFGPNUSR-LURJTMIESA-N |

SMILES |

CCC1(C(=O)NC(C(=O)N1)C)CC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

ethane](/img/structure/B573644.png)

![Pyrazolo[1,5-a][1,2,4]triazolo[1,5-c][1,3,5]triazine](/img/structure/B573648.png)

![N-Butyl-N-[2-(1-cyclohexen-1-ylamino)-2-oxo-1-phenylethyl]benzamide](/img/structure/B573650.png)

amino}-6-(4-morpholinyl)benzenesulfonic acid](/img/structure/B573658.png)